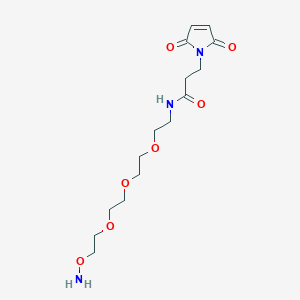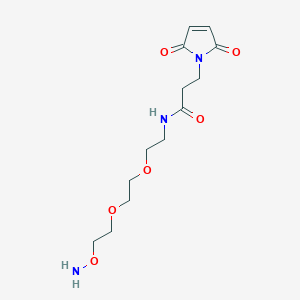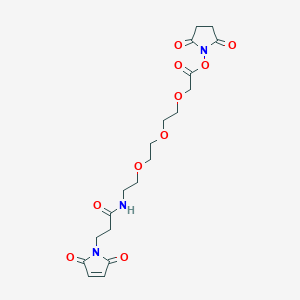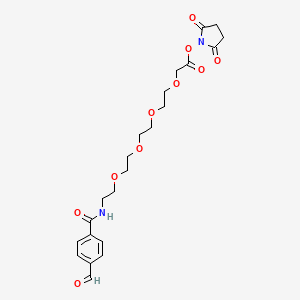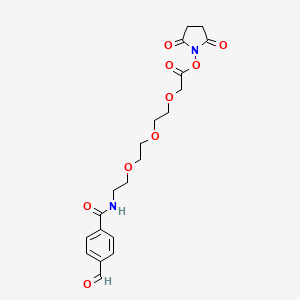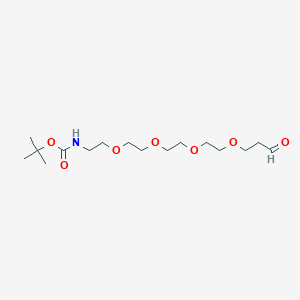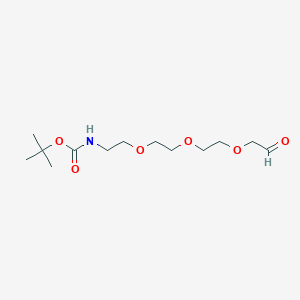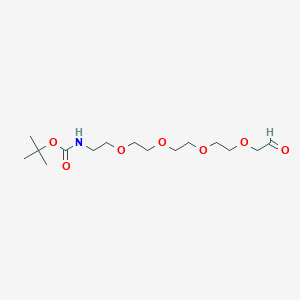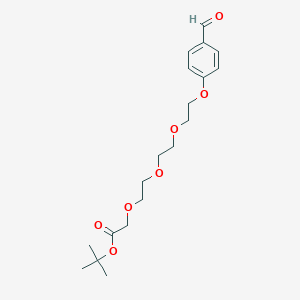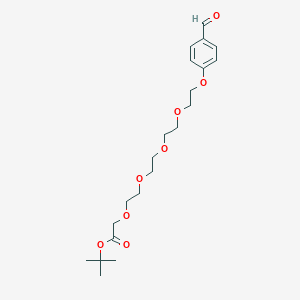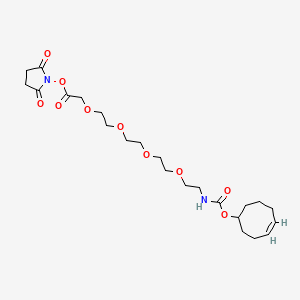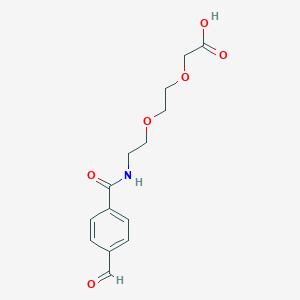
Ald-benzoylamide-PEG2-CH2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-benzoylamide-PEG2-CH2 acid is a chemical compound that has garnered significant interest in pharmaceutical research and development. One of its primary applications is as a linker in drug development, where it is used to connect two different molecules or fragments to create a single molecule with improved pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-benzoylamide-PEG2-CH2 acid typically involves the following steps:
Formation of Benzoylamide: The initial step involves the reaction of benzoyl chloride with an amine to form benzoylamide.
PEGylation: The benzoylamide is then reacted with polyethylene glycol (PEG) to introduce the PEG moiety.
Introduction of Carboxylic Acid Group: Finally, the carboxylic acid group is introduced through a reaction with a suitable carboxylating agent.
The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure precise control over reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Ald-benzoylamide-PEG2-CH2 acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.
Substitution: The benzoyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Scientific Research Applications
Ald-benzoylamide-PEG2-CH2 acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ald-benzoylamide-PEG2-CH2 acid involves its role as a linker molecule. By connecting two different molecules or fragments, it enhances the pharmacological properties of the resulting compound. The polyethylene glycol (PEG) moiety improves solubility and reduces immunogenicity, while the benzoyl group provides stability and specificity . The carboxylic acid group allows for further functionalization and conjugation with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Ald-benzoylamide-PEG3-CH2 acid
- Ald-benzoylamide-PEG4-CH2 acid
Uniqueness
Ald-benzoylamide-PEG2-CH2 acid is unique due to its specific combination of functional groups and spacer length. The PEG2 moiety provides an optimal balance between solubility and stability, making it suitable for a wide range of applications. In comparison, Ald-benzoylamide-PEG3-CH2 acid and Ald-benzoylamide-PEG4-CH2 acid have longer PEG chains, which can affect their solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c16-9-11-1-3-12(4-2-11)14(19)15-5-6-20-7-8-21-10-13(17)18/h1-4,9H,5-8,10H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZXNDFOGJHQEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
